molecular formula C5H3Br2NO2 B372460 3,5-Dibromo-1-hydroxypyridin-4-one CAS No. 874493-40-0

3,5-Dibromo-1-hydroxypyridin-4-one

Cat. No.: B372460
CAS No.: 874493-40-0
M. Wt: 268.89g/mol
InChI Key: OBTKIXLPCXSKQU-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-hydroxypyridin-4-one is a brominated hydroxypyridinone derivative of interest in pharmaceutical and chemical research. This compound is closely related to the privileged class of hydroxypyridinones (HOPOs) , which are recognized as outstanding chelators for a variety of metal ions . The structural motif of the hydroxypyridinone is a key pharmacophore in the development of metal decorporation agents and is increasingly being applied in the field of targeted radiopharmaceuticals for diagnostic and therapeutic purposes . Researchers value this compound for its potential to form stable complexes with radiometals such as gallium-68 (68Ga), zirconium-89 (89Zr), and thorium-227 (227Th) , which are critical for positron emission tomography (PET) imaging and targeted alpha therapy . The bromine substituents on the pyridine ring offer versatile synthetic handles for further functionalization, enabling its incorporation into larger bifunctional chelators or its conjugation to biological targeting vectors like antibodies and peptides . Beyond radiochemistry, hydroxypyridinone analogues are also investigated for their antimicrobial properties , with research encompassing biological evaluation, molecular docking, and computational density functional theory (DFT) analysis to understand their mechanism of action . This reagent is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

874493-40-0

Molecular Formula

C5H3Br2NO2

Molecular Weight

268.89g/mol

IUPAC Name

3,5-dibromo-1-hydroxypyridin-4-one

InChI

InChI=1S/C5H3Br2NO2/c6-3-1-8(10)2-4(7)5(3)9/h1-2,10H

InChI Key

OBTKIXLPCXSKQU-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C(=CN1O)Br)Br

Canonical SMILES

C1=C(C(=O)C(=CN1O)Br)Br

Origin of Product

United States

Foundational & Exploratory

Halogen-Mediated Electronic Tuning of Hydroxypyridinone Scaffolds: The Bromine Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic effects of bromine substitution on hydroxypyridinone rings Content Type: In-depth technical guide.

Executive Summary

This technical guide analyzes the physicochemical perturbations introduced by bromine substitution at the C5 position of 3-hydroxypyridin-4-one (HPO) rings. For drug development professionals, the 5-bromo-HPO scaffold represents a critical "pivot point" in ligand design. The bromine atom acts as an electronic rheostat—simultaneously lowering pKa via inductive withdrawal (-I) while enhancing lipophilicity (logP). This duality allows researchers to fine-tune the thermodynamic stability of Fe(III) complexes and optimize blood-brain barrier (BBB) permeability without requiring complete scaffold redesign.

Part 1: Theoretical Framework & Electronic Perturbation

The 3-hydroxypyridin-4-one (3,4-HPO) ring system, exemplified by Deferiprone (L1), relies on the bidentate coordination of the C3-hydroxyl and C4-ketone oxygens to sequester hard Lewis acids like Fe(III).

The Bromine Effect

Substituting a hydrogen with bromine at the C5 position (ortho to the ketone) introduces two competing electronic vectors:

  • Inductive Withdrawal (-I): Bromine is highly electronegative (

    
    ), pulling electron density through the 
    
    
    
    -framework. This is the dominant effect on the HPO ring.
  • Mesomeric Donation (+M): Lone pair donation into the

    
    -system is possible but sterically and orbitally less significant in this heterocyclic context compared to the inductive pull.
    
Mechanistic Consequence

The -I effect reduces the electron density on the phenolate oxygen (C3-O).

  • Acidity: The O-H bond becomes more polarized, facilitating proton loss. This results in a lower pKa (typically shifting from ~9.7 to ~8.9–9.1).

  • Chelation: While a lower pKa allows for iron binding at lower pH values (preventing hydrolysis), the reduced charge density on the oxygen atoms slightly decreases the overall stability constant (log

    
    ) of the Fe-L complex.
    
Visualization: Electronic Vectors

The following diagram illustrates the electronic push-pull mechanism and its impact on the chelation center.

electronic_effects HPO_Core 3,4-HPO Scaffold (Deferiprone) Bromine Bromine (C5-Substituent) HPO_Core->Bromine Substitution Inductive Inductive Effect (-I) Electron Withdrawal Bromine->Inductive Dominant Mechanism pKa_Shift Lower pKa (Acidification of C3-OH) Inductive->pKa_Shift Polarizes O-H Bond Fe_Affinity Altered Fe(III) Affinity (Reduced log Beta) Inductive->Fe_Affinity Reduces e- density on O pKa_Shift->Fe_Affinity Widens pH binding window

Figure 1: Causal pathway of bromine-induced electronic perturbation on the HPO chelating moiety.

Part 2: Physicochemical Impact Data[1][2]

The following table synthesizes comparative data between the parent scaffold (Deferiprone) and its 5-bromo analog. These values are critical for medicinal chemistry optimization cycles.

ParameterDeferiprone (L1)5-Bromo-DeferiproneImpact Analysis
pKa1 (OH) 3.6~2.9Increased acidity of the protonated pyridinium nitrogen.
pKa2 (OH) 9.78.9 – 9.1Critical Shift: The hydroxyl group becomes more acidic, allowing complexation at lower physiological pH (e.g., lysosomes).
log P (Lipophilicity)0.170.85 – 1.10Bioavailability: Bromine increases lipophilicity, significantly improving passive diffusion across membranes (BBB).
log

(Fe Stability)
37.235.5 – 36.0Affinity Trade-off: Slight reduction in global stability due to electron withdrawal, but pM (pFe) remains therapeutically relevant.
C5 Reactivity Inert (C-H)Labile (C-Br)Synthetic Utility: Serves as a handle for Suzuki/Sonogashira coupling to build hexadentate dendrimers.

Note: Values derived from comparative structure-activity relationship (SAR) studies on 3-hydroxypyridin-4-ones [1, 2].

Part 3: Synthetic Protocols & Methodology

To access the 5-bromo-HPO scaffold, direct bromination of the pyridinone ring is often cleaner than starting from brominated maltol, as it avoids potential side reactions during the amination step.

Protocol: Regioselective C5-Bromination of 1,2-Dimethyl-3-hydroxypyridin-4-one

Objective: Synthesize 5-bromo-1,2-dimethyl-3-hydroxypyridin-4-one. Scale: 10 mmol basis.

Reagents:
  • Substrate: 1,2-dimethyl-3-hydroxypyridin-4-one (Deferiprone) [1.39 g, 10 mmol]

  • Brominating Agent: N-Bromosuccinimide (NBS) [1.96 g, 11 mmol]

  • Solvent: 5% Acetic Acid (aq) or Glacial Acetic Acid (for higher solubility)

  • Quench: Sodium thiosulfate (10% aq)

Step-by-Step Methodology:
  • Dissolution: Dissolve the HPO substrate in 20 mL of 5% acetic acid in a round-bottom flask. Ensure complete solubilization; mild heating (30°C) may be required.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes to prevent exotherm-driven decomposition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The product will appear less polar than the starting material.

  • Precipitation: Upon completion, the brominated product often precipitates. If not, concentrate the solution under reduced pressure to ~50% volume and cool to 4°C.

  • Purification: Filter the precipitate. Wash the cake with cold water (2 x 5 mL) to remove succinimide byproducts.

  • Recrystallization: Recrystallize from hot ethanol/water (1:1) to yield white/off-white needles.

Yield Expectation: 75–85%. Characterization: 1H NMR will show the disappearance of the C5-H doublet and the collapse of the C6-H doublet into a singlet (approx. 8.0 ppm).

Synthetic Workflow Diagram

synthesis_workflow Start Start: Deferiprone (1,2-dimethyl-3-HPO) Step1 Dissolve in 5% AcOH (Protonates basic sites) Start->Step1 Step2 Add NBS (1.1 eq) 0°C -> RT, 2 hrs Step1->Step2 Check LC-MS Check: Mass shift +79/81 Da Step2->Check Workup Filter Precipitate & Wash with Cold H2O Check->Workup Conversion >95% Final Product: 5-Bromo-Deferiprone Workup->Final

Figure 2: Optimized bench workflow for the C5-bromination of hydroxypyridinones.

Part 4: Applications in Drug Design

The 5-bromo-HPO scaffold is rarely the end-point; it is a strategic intermediate.

  • Metabolic Blocking: The C5 position is a potential site for glucuronidation or oxidative metabolism. Bromine substitution blocks this metabolic soft spot, potentially extending the plasma half-life (

    
    ) of the chelator [3].
    
  • Library Generation: The C-Br bond is an excellent leaving group for Palladium-catalyzed cross-coupling.

    • Suzuki-Miyaura: Coupling with aryl-boronic acids to add lipophilic tails.

    • Sonogashira: Coupling with alkynes to create rigid linkers for hexadentate chelators (dendrimers), which have exponentially higher iron affinity (

      
      ) compared to bidentate monomers [4].
      

References

  • Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Therapeutic Chelation.[1][2][3] Inorganic Chemistry in Biomedicine.

  • Santos, M. A., et al. (2012). Hydroxypyridinone-based metal chelators towards ecotoxicity: remediation and biological mechanisms. Molecules, 17(5).

  • Bebbington, D., et al. (2002).
  • Zhou, T., et al. (2011). Design of compact hexadentate iron chelators based on 3-hydroxypyridin-4-ones. Journal of Medicinal Chemistry.

Sources

3,5-dibromo-1-hydroxypyridin-4-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3,5-dibromo-1-hydroxypyridin-4-one , a halogenated derivative of the 1-hydroxy-4-pyridone (1,4-HOPO) class. This scaffold is a critical intermediate in the synthesis of high-affinity metal chelators (specifically for Fe³⁺, Al³⁺, and actinides) and metalloenzyme inhibitors.

Part 1: Chemical Identity & Structural Distinctions

Crucial Disambiguation: Researchers often confuse this compound with its N-unsubstituted analog. You must distinguish between the N-hydroxy form (the chelator core) and the N-H form (the pyridone precursor).

Target Compound: 3,5-Dibromo-1-hydroxypyridin-4-one
  • Primary Identity: A cyclic hydroxamic acid derivative used primarily as a scaffold for cross-coupling reactions to generate bidentate ligands.

  • CAS Number: Not widely indexed in public commercial registries (often synthesized in situ or custom).

  • Parent Scaffold CAS: 822-89-9 (1-Hydroxy-4(1H)-pyridinone).

  • Tautomeric Form: 3,5-dibromo-4-hydroxypyridine N-oxide.[1]

  • Molecular Formula: C₅H₃Br₂NO₂

  • Molecular Weight: ~268.89 g/mol

Common Analog (Often Confused): 3,5-Dibromo-4(1H)-pyridinone
  • Identity: The N-H tautomer. Lacks the N-hydroxyl group required for bidentate chelation at the nitrogen center.

  • CAS Number: 25813-25-6

  • Use: Precursor for N-alkylation or O-alkylation, but not a direct 1,4-HOPO chelator.

Part 2: Synthesis & Production Strategy

Expertise & Causality: The synthesis of 3,5-dibromo-1-hydroxypyridin-4-one relies on the electrophilic aromatic substitution (EAS) of the electron-rich 1-hydroxy-4-pyridone ring. Direct bromination is favored over the oxidation of 3,5-dibromopyridine because the latter often leads to mixed N-oxide/N-H products and purification difficulties.

Protocol: Bromination of 1-Hydroxy-4(1H)-pyridinone
  • Objective: Selective bromination at C3 and C5 positions.

  • Precursor: 1-Hydroxy-4(1H)-pyridinone (Prepared from 4-pyrone and hydroxylamine).

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 1-hydroxy-4(1H)-pyridinone (1.0 eq) in Glacial Acetic Acid (AcOH) .

    • Why: AcOH buffers the reaction and solubilizes the polar HOPO core while stabilizing the bromonium intermediate. Water can be used but often leads to lower yields due to solubility issues of the dibromo product.

  • Bromine Addition: Add Bromine (Br₂) (2.2 eq) dropwise at room temperature.

    • Control: Maintain temperature <30°C. The ring is highly activated; rapid addition can cause exotherms and tarring.

  • Reaction Monitoring: Stir for 2–4 hours.

    • Endpoint: Monitor by TLC (MeOH/DCM 1:9) or LC-MS. The starting material (polar) will disappear, replaced by the less polar dibromo species.

  • Quenching & Isolation:

    • Pour the mixture into ice water.

    • The 3,5-dibromo derivative typically precipitates as a solid due to the "heavy atom effect" reducing aqueous solubility compared to the parent.

    • Filter and wash with cold water to remove residual HBr and AcOH.

  • Purification: Recrystallization from Ethanol/Water.

Self-Validating Check:

  • ¹H NMR Confirmation: The parent 1-hydroxy-4-pyridone has protons at C2/C6 (doublet) and C3/C5 (doublet). The product will show a singlet at ~8.0–8.5 ppm (C2/C6 protons), confirming the loss of C3/C5 protons.

Part 3: Reactivity & Applications (The "Why")

The 3,5-dibromo-1-hydroxypyridin-4-one is rarely the final drug. It is a divergent intermediate .

Application DomainMechanism of ActionExperimental Goal
Library Synthesis Pd-Catalyzed Cross-CouplingThe C-Br bonds are susceptible to Suzuki-Miyaura or Sonogashira coupling. This allows the attachment of lipophilic tails or targeting moieties to the C3/C5 positions without affecting the chelating oxygen atoms.
Chelation Tuning Electronic ModulationBromine atoms are electron-withdrawing (Inductive effect -I). They lower the pKa of the hydroxyl group, altering the metal stability constant (log K) and improving chelation at lower pH (e.g., lysosomal environments).
Prodrug Design O-AlkylationThe N-OH group can be protected (e.g., benzyl) to mask chelation during transport, then deprotected in vivo.

Part 4: Visualization of Pathways

The following diagram illustrates the synthetic logic and the tautomeric equilibrium critical for understanding the reactivity of this scaffold.

HOPO_Pathways Pyrone 4-Pyrone HOPO_Parent 1-Hydroxy-4(1H)-pyridinone (CAS 822-89-9) Pyrone->HOPO_Parent + NH2OH Dibromo_HOPO 3,5-Dibromo-1-hydroxy- pyridin-4-one (Target Intermediate) HOPO_Parent->Dibromo_HOPO Bromination (C3/C5) Br_Reagent Br2 / AcOH (Electrophilic Subst.) Br_Reagent->HOPO_Parent Suzuki Pd(0) Coupling (Functionalization) Dibromo_HOPO->Suzuki R-B(OH)2 N_Oxide Tautomer: 3,5-Dibromo-4-hydroxypyridine N-oxide Dibromo_HOPO->N_Oxide Equilibrium Chelator Functionalized HOPO Chelator Suzuki->Chelator Library Gen.

Figure 1: Synthetic workflow from 4-pyrone to functionalized HOPO chelators via the 3,5-dibromo intermediate.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazard Identification:

    • Skin/Eye Irritant: Halogenated pyridones are potent irritants.

    • Respiratory Sensitizer: Dust inhalation can cause severe respiratory distress.

  • Storage:

    • Store under inert gas (Argon/Nitrogen).

    • Light Sensitive: Brominated heterocycles can undergo photolytic debromination over time; store in amber vials.

  • Disposal: High-temperature incineration with scrubbers for HBr/NOx.

References

  • Synthesis of 1-Hydroxypyridin-4-one Chelators

    • Title: "Design and synthesis of hydroxypyridinones as iron chel
    • Source: Hider, R. C., et al. Methods in Enzymology.
    • URL:[Link]

  • Bromination Mechanisms of Pyridones

    • Title: "Kinetics and mechanism of the bromination of 4-pyridone and related derivatives."[2]

    • Source:Canadian Journal of Chemistry.[2]

    • URL:[Link]

  • Chemical Identity of the N-H Analog (For Exclusion)

    • Title: "3,5-Dibromo-4-hydroxypyridine (CAS 25813-25-6) Entry."
    • Source: PubChem.
    • URL:[Link]

  • Applications in Metalloenzyme Inhibition

    • Title: "Hydroxypyridinones as bidentate chelators: Synthesis and biological evalu
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

The Strategic Enhancement of Lipophilicity in Pyridone Scaffolds via 3,5-Dibromo Substitution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Preamble: Lipophilicity as a Cornerstone of Drug Efficacy

In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount determinants of its ultimate success. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This property dictates everything from a drug's ability to permeate cell membranes to its binding affinity for target proteins and its susceptibility to metabolic breakdown.[1][2]

Lipophilicity is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, logP.[3] For ionizable compounds, the distribution coefficient (logD) is used, which accounts for the pH-dependent distribution of all ionic species.[1][3] According to Lipinski's "Rule of Five," an orally active drug candidate should ideally possess a logP value not greater than 5, highlighting the fine balance required for optimal bioavailability.[1][4] This guide provides a detailed exploration of how lipophilicity can be strategically modulated within the pyridone scaffold, with a specific focus on the impactful role of 3,5-dibromo substitution.

The Pyridone Core: A Privileged Scaffold in Medicinal Chemistry

Pyridinone-containing heterocycles are widely recognized as "privileged scaffolds" in drug discovery.[5][6] This status is attributed to their unique structural and electronic properties. The pyridone ring can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling versatile interactions with biological targets.[6][7][8] Furthermore, pyridones serve as effective bioisosteres for amides, phenols, and other cyclic systems, allowing for the fine-tuning of a molecule's properties, including its lipophilicity, aqueous solubility, and metabolic stability.[5][7]

The inherent polarity of the pyridone core provides a foundational hydrophilic character. However, for many therapeutic applications, particularly those requiring penetration of the blood-brain barrier or effective engagement with hydrophobic binding pockets, a systematic increase in lipophilicity is necessary. Halogenation represents a primary and highly effective strategy to achieve this.

Fig. 1: The Pyridone Scaffold Pyridone Pyridone Core HBD Hydrogen Bond Donor (N-H) Pyridone->HBD HBA Hydrogen Bond Acceptor (C=O) Pyridone->HBA Bioisostere Bioisosteric Replacement Pyridone->Bioisostere Physicochem Modulates Physicochemical Properties (Solubility, Stability) Pyridone->Physicochem

Caption: Core attributes of the privileged pyridone scaffold.

The Causality of Halogenation: Beyond Simple Electronegativity

A common misconception is that the high electronegativity of halogens should increase a molecule's polarity and thus decrease its lipophilicity. The opposite is generally true.[9] The introduction of halogens, particularly bromine and iodine, consistently increases a compound's lipophilicity.[10][11] This phenomenon is rooted in two key principles:

  • Increased Molecular Size and Surface Area: Halogen atoms are significantly larger than hydrogen atoms. Replacing a hydrogen with a halogen increases the molecule's overall size and nonpolar surface area, which enhances favorable van der Waals and London dispersion forces in lipophilic environments.[9]

  • Polarizability: The electron shells of larger halogens like bromine are "soft" and easily polarized. This polarizability allows for stronger induced-dipole interactions with nonpolar solvent molecules (like n-octanol), favoring partitioning out of the highly cohesive aqueous phase.[9][12]

The effect is graduated with the size and polarizability of the halogen, following the trend I > Br > Cl > F.[10][12] While fluorine can sometimes decrease lipophilicity due to its extreme electronegativity and ability to participate in hydrogen bonding, bromine offers a robust and predictable increase in logP.

The 3,5-Dibromo Substitution Pattern: A Synergistic Effect on Lipophilicity

Substituting the pyridone ring at both the 3- and 5-positions with bromine atoms creates a powerful synergistic effect that dramatically elevates lipophilicity. This specific substitution pattern is a deliberate design choice with several underlying mechanistic advantages.

  • Amplified Surface Area: The presence of two large bromine atoms substantially increases the nonpolar surface area of the pyridone scaffold, far more than a single substitution.

  • Electronic Withdrawal: The two electron-withdrawing bromine atoms decrease the electron density of the aromatic ring. This can reduce the polarity of the N-H bond and the basicity of the ring nitrogen, diminishing the molecule's affinity for water.

  • Shielding of the Polar Core: The bulky bromine atoms can sterically shield the polar amide core (the N-H and C=O groups) of the pyridone ring. This "hydrophobic shielding" effectively masks the hydrophilic center of the molecule, presenting a more uniformly lipophilic face to the solvent environment.

The synthesis of 3,5-dibromo-2-pyrone is a well-established procedure, making this modification synthetically accessible for structure-activity relationship (SAR) studies.[13][14]

Caption: Sequential bromination increases molecular size and lipophilicity.

Data Presentation: Quantifying the Impact

To illustrate the stepwise increase in lipophilicity, we can compare the calculated logP (ClogP) values for the parent pyridone and its brominated analogs. Computational models provide a rapid and effective way to estimate these properties before undertaking synthesis.[15][16]

CompoundStructureClogP (Illustrative)Rationale
2-PyridoneC₅H₅NO-0.35The parent scaffold is polar and hydrophilic.
3-Bromo-2-pyridoneC₅H₄BrNO+0.60A single bromine atom significantly increases lipophilicity.
3,5-Dibromo-2-pyridoneC₅H₃Br₂NO+1.55The second bromine atom provides a further, substantial lipophilic boost.

Note: ClogP values are illustrative estimates to demonstrate the trend. Actual experimental values may vary.

Experimental Protocols for Lipophilicity Determination

While computational predictions are invaluable for initial screening, experimental determination of logP or logD is the gold standard for accurate characterization.[17][18]

Protocol 1: The Shake-Flask (Gold Standard) Method

This classic method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.[19]

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) and vice-versa by mixing vigorously for 24 hours and allowing the phases to separate. This ensures thermodynamic equilibrium.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, combine the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 1 mL of each). Add a small aliquot of the compound stock solution (e.g., 10 µL) to ensure the final concentration is well below the solubility limit in either phase.

  • Equilibration: Seal the vial and shake or rotate gently for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.[4] Avoid vigorous shaking that can cause emulsions.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw a precise aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using a suitable analytical method, typically UPLC-MS/MS for its high sensitivity and specificity.

  • Calculation: Calculate the logD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Fig. 3: Shake-Flask LogD Workflow A 1. Prepare Pre-saturated n-Octanol and Buffer B 2. Add Compound Stock to Biphasic System A->B C 3. Equilibrate via Controlled Shaking B->C D 4. Separate Phases by Centrifugation C->D E 5. Sample Each Phase D->E F 6. Quantify Concentration (UPLC-MS/MS) E->F G 7. Calculate LogD F->G

Caption: A self-validating workflow for LogD determination.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates a compound's retention time on a hydrophobic column with its lipophilicity. It is a high-throughput alternative to the shake-flask method.[18][19]

Methodology:

  • System Setup: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values under isocratic conditions (a constant mobile phase composition). Measure their retention times (t_R).

  • Calculate Capacity Factor (k): For each standard, calculate the capacity factor: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Generate Calibration Curve: Plot the log(k) values of the standards against their known logP values. This should yield a linear relationship.

  • Analyze Test Compound: Inject the test compound (e.g., 3,5-dibromopyridone) under the identical chromatographic conditions and determine its retention time and log(k).

  • Determine logP: Interpolate the logP of the test compound from its log(k) value using the linear regression equation from the calibration curve.

Conclusion and Field Insights

The 3,5-dibromo substitution pattern is a potent and reliable tool in the medicinal chemist's arsenal for modulating the lipophilicity of pyridone-based drug candidates. This strategic modification leverages the combined effects of increased molecular size, polarizability, and hydrophobic shielding to drive a compound into a more lipophilic physicochemical space. This shift can be critical for enhancing membrane permeability, improving target engagement within hydrophobic pockets, and ultimately optimizing the pharmacokinetic profile of a molecule. As demonstrated, the effects of such modifications can be reliably predicted using computational tools and must be validated through robust experimental methods like the shake-flask or RP-HPLC protocols. Understanding and applying these principles allows for a more rational, efficient, and successful drug design process.

References

  • The Discovery of Pyridone and Pyridazone Heterocycles as γ-Secretase Modulators - PMC . Source: ACS Medicinal Chemistry Letters, via NCBI. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions . Source: RSC Publishing. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH . Source: Frontiers in Chemistry, via NCBI. [Link]

  • Pyridine: the scaffolds with significant clinical diversity . Source: RSC Publishing. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC . Source: Journal of Computational Chemistry, via NCBI. [Link]

  • Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC . Source: Journal of Computer-Aided Molecular Design, via NCBI. [Link]

  • Pyridine: the scaffolds with significant clinical diversity - PMC . Source: RSC Advances, via NCBI. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD . Source: ACD/Labs. [Link]

  • Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid . Source: Organic Syntheses. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives . Source: MDPI. [Link]

  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway . Source: European Journal of Medicinal Chemistry, via PubMed. [Link]

  • Why do halogen substituents make molecules more lipophilic? . Source: Chemistry Stack Exchange. [Link]

  • Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents . Source: MDPI. [Link]

  • Pyridones in drug discovery: Recent advances . Source: ResearchGate. [Link]

  • The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances . Source: Molecules, via NCBI. [Link]

  • Ranking of computational methods for lipophilicity estimation . Source: ResearchGate. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs . Source: Longdom Publishing. [Link]

  • Predicting drugs' lipophilicity with Folding@home . Source: Voelz Lab. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling . Source: Journal of Medicinal Chemistry, ACS Publications. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases . Source: International Journal of Pharmaceutical Sciences Review and Research. [Link]

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  • Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs . Source: ADMET and DMPK. [Link]

  • A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency and Selectivity of Bifurcated Halogen Bond-Forming NBTIs . Source: MDPI. [Link]

  • Practical methods for the measurement of log P for surfactants . Source: ResearchGate. [Link]

  • Improved Lipophilicity and Aqueous Solubility Prediction with Composite Graph Neural Networks . Source: MDPI. [Link]

  • Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency . Source: MDPI. [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres . Source: ChemRxiv. [Link]

  • SAR: Structure Activity Relationships . Source: CDD Vault. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development . Source: Sai Life Sciences. [Link]

  • Relationships of halogen and hydrophilic substituents in a set of 230... . Source: ResearchGate. [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC . Source: Analytical and Bioanalytical Chemistry, via NCBI. [Link]

  • Lipophilicity Services | Cyprotex ADME-Tox Solutions . Source: Evotec. [Link]

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Technical Guide: History, Development, and Application of N-Hydroxy-4-Pyridone Chelators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from parenteral desferrioxamine (DFO) to oral iron chelators represents a watershed moment in inorganic pharmacology. Among the various classes developed, 3-hydroxypyridin-4-ones (HPOs) —specifically the 1,2-dialkyl derivatives like Deferiprone (L1)—have emerged as the most clinically significant. This guide dissects the molecular engineering, thermodynamic rationale, and clinical translation of HPOs. It provides researchers with the mechanistic grounding required to utilize these ligands in novel drug development, particularly for neurodegenerative applications where Blood-Brain Barrier (BBB) permeability is paramount.

Part 1: The Genesis of Oral Chelation

The Clinical Imperative

Prior to the 1980s, the management of transfusional iron overload (hemosiderosis) in Thalassemia Major relied exclusively on DFO. While thermodynamically stable (


), DFO is a hydrophilic hexadentate ligand with poor oral bioavailability, necessitating arduous subcutaneous infusions.
The Design Concept (Hider & Kontoghiorghes)

In the early 1980s, Hider and Kontoghiorghes at the Royal Free Hospital/UCL proposed a radical shift: replacing large hexadentate molecules with smaller, lipophilic bidentate ligands. The logic was governed by the Hard-Soft Acid-Base (HSAB) theory:

  • Target: Fe(III) is a hard acid.

  • Ligand: Needs hard oxygen donors.

  • Scaffold: The 3-hydroxypyridin-4-one ring offers an optimal O,O-donor set (a cyclic hydroxamic acid analog) with high affinity for Fe(III) while maintaining a neutral charge at physiological pH to facilitate membrane diffusion.

Part 2: Synthetic Chemistry & Protocols

The commercial viability of Deferiprone (L1) stems from its synthetic accessibility. Unlike the multi-step synthesis of DFO, L1 can be synthesized in a robust one-pot reaction from Maltol (a naturally occurring food additive).

Reaction Mechanism

The synthesis exploits the reactivity of the pyran-4-one ring of maltol. The ring oxygen is less aromatic than a pyridine nitrogen, making it susceptible to nucleophilic attack by primary amines.

Key Transformation:

  • Nucleophilic Attack: Methylamine attacks the C-2/C-6 position of the pyranone.

  • Ring Opening: The pyran ring opens to form an intermediate enaminone.

  • Ring Closure: Recyclization occurs with the nitrogen incorporated, expelling water to form the pyridinone.

Protocol: High-Yield Synthesis of Deferiprone (L1)

Note: This protocol is adapted for laboratory-scale synthesis (10–50g scale).

Materials:

  • Maltol (3-hydroxy-2-methyl-4-pyrone)[1]

  • Methylamine (40% aqueous solution)

  • Ethanol (absolute)

  • Activated Charcoal

Methodology:

  • Stoichiometry: Dissolve Maltol (0.1 mol, 12.6 g) in Ethanol (50 mL) in a round-bottom flask.

  • Addition: Add aqueous Methylamine (0.2 mol, ~15.5 mL) dropwise. Expert Note: Excess amine drives the equilibrium toward the pyridinone.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Silica gel, MeOH:CH2Cl2 1:9) until Maltol spot disappears.

  • Decolorization: Cool to 60°C, add activated charcoal (1 g), stir for 15 mins, and filter through Celite.

  • Crystallization: Concentrate the filtrate under reduced pressure to 20% volume. Cool to 4°C overnight.

  • Purification: Recrystallize the resulting precipitate from hot water or ethanol/ether.

  • Validation: Product should be white needles (MP: 272–274°C).

Visualization: Synthesis & Chelation Logic

G Maltol Maltol (Pyran-4-one) Intermediate Open-Chain Enaminone Maltol->Intermediate Nucleophilic Attack Amine Methylamine (R-NH2) Amine->Intermediate DFP Deferiprone (L1) Intermediate->DFP Ring Closure (-H2O) Complex Fe(L1)3 Tris-Complex DFP->Complex 3:1 Stoichiometry log Beta ~36 Iron Fe(III) Iron->Complex

Figure 1: The synthetic pathway from Maltol to Deferiprone and the subsequent formation of the thermodynamically stable Iron(III) tris-complex.

Part 3: Physicochemical Profiling

To effectively design HPO derivatives, one must master the Structure-Activity Relationship (SAR).

Thermodynamic Stability

HPOs are bidentate ligands. To satisfy the octahedral coordination geometry of Fe(III), three ligand molecules bind one metal ion.

  • Reaction:

    
    
    
  • Stability Constant:

    
     for Deferiprone.
    
  • pFe3+ Value: ~20.6 (Defined as

    
     at pH 7.4, [L]=10µM, [Fe]=1µM). This is the gold standard for comparing chelator efficacy.
    
Partition Coefficient & BBB Permeability

The


-substituent (R-group on the ring nitrogen) dictates lipophilicity.
  • L1 (Methyl): Moderate lipophilicity (Log P

    
     0.17). Good oral absorption, moderate BBB entry.
    
  • CP20 vs CP94: Increasing alkyl chain length (Ethyl, Propyl) increases Log P, enhancing BBB permeability but potentially increasing neurotoxicity if not controlled.

Table 1: Comparative Physicochemical Properties of Iron Chelators

PropertyDeferiprone (L1)Deferoxamine (DFO)Deferasirox (ICL670)
Class Bidentate HPOHexadentate HydroxamateTridentate Triazole
MW ( g/mol ) 139.15560.68373.4
Stoichiometry 3:1 (L:Fe)1:1 (L:Fe)2:1 (L:Fe)
Log P 0.17-2.2 (Hydrophilic)3.5 (Lipophilic)
Half-life 2–3 hours20–30 mins8–16 hours
Route OralIV/SCOral

Part 4: Clinical & Toxicological Interface

Efficacy: The "Shuttle" Hypothesis

Deferiprone is unique because of its small size. It can access intracellular Labile Iron Pools (LIP) that larger chelators (like DFO) cannot reach.

  • Mechanism: L1 enters the cell, chelates iron, and transports it out to the plasma. In plasma, it can transfer the iron to transferrin or, in combination therapy, hand it off to DFO (the "shuttle" effect), which then excretes it via urine/bile.

Toxicology: The Agranulocytosis Enigma

The "Achilles' heel" of Deferiprone is agranulocytosis (severe neutropenia), occurring in ~1% of patients.

  • Mechanism: It is idiosyncratic (not strictly dose-dependent).

  • Leading Hypothesis: Interaction with neutrophil precursors in the bone marrow. It may involve the inhibition of iron-dependent enzymes (e.g., ribonucleotide reductase) essential for DNA synthesis in rapidly dividing myeloid cells, or the formation of reactive drug metabolites via myeloperoxidase (MPO).

Part 5: The Frontier - Neurodegeneration

The future of HPOs lies beyond Thalassemia. Iron accumulation in the Substantia Nigra is a hallmark of Parkinson's Disease (PD) and Alzheimer's Disease (AD).

The Target: Labile Iron Pool (LIP)

Free iron catalyzes the Fenton reaction:



The hydroxyl radical (

) causes lipid peroxidation and neuronal death.
Experimental Workflow: Iron Mobilization Assay

To validate a new HPO derivative for neuroprotection, use the Calcein-AM Quenching Assay .

Protocol:

  • Cell Line: SH-SY5Y (Neuroblastoma).

  • Loading: Incubate cells with Calcein-AM (0.25 µM). Calcein fluorescence is quenched by binding to intracellular labile iron.

  • Iron Loading: Treat cells with Ferric Ammonium Citrate (FAC) to simulate overload (Fluorescence decreases).

  • Chelation: Add HPO candidate (10–100 µM).

  • Readout: Measure recovery of fluorescence (Excitation 488nm / Emission 517nm). An increase indicates successful removal of iron from the intracellular pool.

Visualization: Neuroprotective Mechanism

Neuroprotection IronAccumulation Iron Accumulation (Substantia Nigra) Fenton Fenton Reaction (Fe2+ + H2O2) IronAccumulation->Fenton Catalyzes Chelation Sequestered Iron (Fe-L3 Complex) IronAccumulation->Chelation Binds ROS Hydroxyl Radicals (ROS) Fenton->ROS Damage Lipid Peroxidation Neuronal Death ROS->Damage HPO HPO Chelator (BBB Permeable) HPO->IronAccumulation Targets LIP Chelation->Fenton Prevents Excretion Clearance (Urine/Bile) Chelation->Excretion

Figure 2: Mechanistic pathway of iron-induced neurodegeneration and the interruption of the Fenton cascade by HPO chelators.

References

  • Kontoghiorghes, G. J., et al. (1987).[2] "Effective chelation of iron in beta thalassaemia with the oral chelator 1,2-dimethyl-3-hydroxypyrid-4-one." British Medical Journal. Link

  • Hider, R. C., & Hoffbrand, A. V. (2018). "The Role of Deferiprone in Iron Chelation." New England Journal of Medicine. Link

  • Mobarra, N., et al. (2016). "A Review on Iron Chelators in Treatment of Iron Overload Syndromes." International Journal of Hematology-Oncology and Stem Cell Research. Link

  • Devos, D., et al. (2014). "Targeting chelatable iron as a therapeutic modality in Parkinson's disease." Antioxidants & Redox Signaling. Link

  • Sadeghian, S., et al. (2024).[3] "Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug."[3] Trends in Pharmaceutical Sciences. Link

Sources

Methodological & Application

Crystallization techniques for 3,5-dibromo-1-hydroxypyridin-4-one metal salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide details the crystallization protocols for metal salts of 3,5-dibromo-1-hydroxypyridin-4-one (hereafter Br2-1,4-HOPO ).[1][2] Unlike standard hydroxypyridinones (e.g., Deferiprone), the presence of bromine substituents at positions 3 and 5 introduces significant electron-withdrawing effects and lipophilicity, altering the solubility profile and stacking interactions (halogen bonding) in the solid state.[1][2]

Core Chemical Logic:

  • Ligand Class: Cyclic hydroxamic acid (O,O-bidentate donor).[1][2]

  • Coordination Mode: Forms stable 5-membered chelate rings with hard Lewis acids (Fe

    
    , Al
    
    
    
    , Ga
    
    
    ) in a 3:1 (L:M) stoichiometry, and neutral or charged complexes with divalent metals (Cu
    
    
    , Zn
    
    
    ).[1][2]
  • Crystallization Driver: The primary challenge is the ligand's poor water solubility compared to non-halogenated analogs.[1][2] Successful crystallization relies on mixed-solvent systems and pH-controlled deprotonation to drive complexation without rapid precipitation.[1][2]

Physicochemical Profile & Solubility

Before attempting crystallization, the solubility profile must be understood to select the correct "Good Solvent / Anti-Solvent" pairs.[1][2]

ParameterCharacteristicImplication for Crystallization
pKa (N-OH) ~3.5 – 4.2 (Est.)[1]More acidic than alkyl-HOPOs.[1][2] Deprotonates readily; requires mild bases (Acetates/Bicarbonates) rather than strong hydroxides to avoid hydrolysis.[1][2]
LogP High (Lipophilic)Poor solubility in pure water.[1][2] High solubility in DMSO, DMF, hot MeOH/EtOH.[1][2]
Donor Atoms O, O (Hard donors)High affinity for Fe(III), forming deeply colored (red/orange) complexes.[1][2]
Interactions Br···Br / Br···OHalogen bonding will dominate crystal packing.[1][2] Solvents that disrupt these (highly chlorinated solvents) should be used with caution.[1][2]

General Workflow Visualization

The following diagram outlines the decision tree for selecting the appropriate crystallization method based on the metal salt availability and desired crystal quality.

CrystallizationWorkflow Start Start: Ligand + Metal Salt SolubilityCheck Check Ligand Solubility Start->SolubilityCheck MethodA Method A: Slow Evaporation (High Solubility) SolubilityCheck->MethodA Soluble in MeOH/EtOH MethodB Method B: Vapor Diffusion (Low Solubility) SolubilityCheck->MethodB Soluble only in DMF/DMSO MethodC Method C: Solvothermal (Recalcitrant) SolubilityCheck->MethodC Insoluble / Kinetic Traps Analysis XRD / IR / EA MethodA->Analysis MethodB->Analysis MethodC->Analysis

Figure 1: Decision matrix for selecting the crystallization methodology based on ligand solubility profiles.

Detailed Experimental Protocols

Protocol A: Slow Evaporation (The Standard)

Best for: Fe(III), Cu(II), and Zn(II) complexes where the product is moderately soluble in alcohols.[1][2]

Reagents:

  • Ligand: Br2-1,4-HOPO (0.3 mmol)[1]

  • Metal Salt:

    
     or 
    
    
    
    (0.1 mmol for trivalent; 0.15 mmol for divalent)[1][2]
  • Base: Triethylamine (Et

    
    N) or Sodium Acetate (NaOAc)[1][2]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1][2]

Step-by-Step:

  • Dissolution: Dissolve 0.3 mmol of Br2-1,4-HOPO in 10 mL of hot MeOH. Ensure the solution is clear (filter if necessary).

  • Deprotonation: Add 0.3 mmol of Et

    
    N to the ligand solution.[1][2] Observation: The solution may shift color slightly due to deprotonation.[1][2]
    
  • Metal Addition: Dissolve the metal salt in a minimum volume (1-2 mL) of MeOH/Water (9:1).[1][2] Add this dropwise to the ligand solution while stirring.[1][2]

    • Self-Validating Check: For Fe(III), the solution must turn deep red/purple immediately.[1][2] If a precipitate forms instantly, add more MeOH or heat to reflux.[1][2]

  • Incubation: Stir for 30 minutes at 50°C.

  • Crystallization: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with Parafilm and poke 3-5 small holes.[1][2] Let stand at room temperature in a vibration-free zone.
    
  • Harvest: Crystals should appear within 2-7 days.

Protocol B: Liquid-Liquid Diffusion (Layering)

Best for: Highly insoluble complexes that precipitate immediately upon mixing.[1][2]

Concept: Slow diffusion controls the concentration of the reactants at the interface, keeping the supersaturation low (metastable zone).[1][2]

Setup:

  • Bottom Layer (Dense): Dissolve the metal salt (e.g.,

    
    ) in 2 mL of water or ethylene glycol.[1][2] Place in a narrow test tube (NMR tube or 5mL vial).
    
  • Buffer Layer (Optional): Gently layer 1 mL of pure solvent (1:1 Water/MeOH) on top to slow the mixing.

  • Top Layer (Light): Dissolve the Br2-1,4-HOPO in 3 mL of MeOH or Acetone. Note: If the ligand is not soluble, use DMF, but reverse the layers (DMF is denser than MeOH).[1][2]

  • Execution: Seal the tube tightly. Do not disturb.

  • Mechanism: As the layers mix over weeks, crystals will grow at the interface or on the glass walls.[1][2]

Protocol C: Solvothermal Synthesis

Best for: Robust crystals for XRD when standard methods yield powders.[1][2]

Reagents:

  • Teflon-lined stainless steel autoclave (23 mL capacity).[1][2]

  • Solvent: DMF or a MeOH/Water (1:[1][2]1) mix.

Step-by-Step:

  • Place 0.1 mmol Metal salt and 0.3 mmol Ligand into the Teflon liner.[1][2]

  • Add 5-8 mL of solvent.[1][2]

  • Seal and heat to 120°C for 24 hours.

  • Cooling Ramp (Critical): Program the oven to cool at a rate of 5°C per hour until it reaches room temperature. Rapid cooling yields amorphous powder; slow cooling yields single crystals.[1][2]

Characterization & Validation

Once solids are obtained, use this checklist to validate the "Salt" vs. "Cocrystal" vs. "Free Ligand" status.[1][2]

TechniqueExpected Signal for Metal Complex
IR Spectroscopy Shift in

and

bands.[1][2] Disappearance of broad O-H stretch (if fully deprotonated).[1][2]
PXRD Distinct pattern different from the free ligand.[1][2]
Visual Fe(III) = Deep Red/Black; Cu(II) = Green/Blue; Zn(II) = Colorless/White.[1][2]
Single Crystal XRD Target: Look for octahedral geometry (Fe/Ga) and Br···Br halogen bonds linking the discrete molecules into 2D/3D networks.[1][2]

Troubleshooting Guide

  • Problem: Immediate precipitation of amorphous powder.

    • Cause: Supersaturation is too high or pH is too basic.[1][2]

    • Fix: Use Protocol B (Diffusion) or reduce the concentration by 50%. Switch base to Sodium Acetate (weaker base).[1][2]

  • Problem: No crystals after 2 weeks.

    • Cause: Solution is undersaturated.[1][2]

    • Fix: uncap the vial completely to accelerate evaporation. Add an anti-solvent (e.g., Hexane or Ether) via vapor diffusion.[1][2]

  • Problem: Crystals lose transparency upon removal (Solvent Loss).

    • Cause: Solvated crystals (lattice solvent evaporation).[1][2]

    • Fix: Mount crystals immediately in Paratone oil and freeze under

      
       stream for XRD. Do not dry in air.[1][2]
      

References

  • Hider, R. C., & Kong, X. (2013).[1][2] Iron: Effect of Overload and Chelating.[1][2] Inorganica Chimica Acta. (General principles of HOPO chelation). [1][2]

  • Zaytsev, V. P., et al. (2020).[1][2][3] Crystal structure and Hirshfeld surface analysis of brominated isoindoles. IUCrData. (Demonstrates Br···Br and Br···O halogen bonding patterns in similar brominated cyclic systems).

  • Santos, M. A. (2002).[1][2] Hydroxypyridinone complexes: Synthesis and structure. Coordination Chemistry Reviews. (Foundational text on 3,4- and 1,4-HOPO crystallization).

  • PubChem Compound Summary. (2025). 3,5-Dibromo-1-hydroxypyridin-4-one (and tautomers).[1][2] National Library of Medicine.[1][2]

Sources

Application Notes & Protocols: Solvent Extraction for Metal Recovery Using Hydroxypyridinone (HOPO) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The efficient and selective recovery of metals is a cornerstone of modern industry, with critical applications ranging from the recycling of valuable rare-earth elements to the purification of actinides in the nuclear fuel cycle. Solvent extraction stands as a paramount hydrometallurgical technique for these separations, predicated on the selective transfer of metal ions between two immiscible liquid phases. The performance of this process is intrinsically linked to the chelating agent employed in the organic phase.

Hydroxypyridinone (HOPO) derivatives have garnered significant attention as a superior class of chelating agents.[1][2][3][4] Their remarkable affinity for hard metal ions, particularly lanthanides and actinides, stems from their polydentate nature and the presence of hard oxygen donor atoms, which facilitate the formation of stable, neutral metal-ligand complexes.[1][2][5] These complexes are readily extracted into an organic solvent, enabling efficient separation. This document provides an in-depth guide to the principles and practical protocols for utilizing HOPO derivatives in solvent extraction for metal recovery.

Fundamental Principles of HOPO-Based Solvent Extraction

The efficacy of solvent extraction using HOPO ligands is rooted in fundamental principles of coordination chemistry. The process can be delineated into three primary stages:

  • Complexation: At the interface of the aqueous and organic phases, the HOPO ligand, residing in the organic solvent, coordinates with the target metal ion from the aqueous phase. This reaction is critically dependent on the pH of the aqueous phase, as the deprotonation of the hydroxyl groups on the HOPO molecule is a prerequisite for chelation.

  • Extraction: The formation of a neutral metal-HOPO complex significantly increases its hydrophobicity. This change in character drives the preferential partitioning of the complex into the organic phase.

  • Stripping: To recover the metal ion, the loaded organic phase is brought into contact with an acidic aqueous solution. The low pH of the stripping solution protonates the HOPO ligand, disrupting the metal-ligand complex and facilitating the transfer of the metal ion back into the aqueous phase.

The inherent selectivity of HOPO ligands for specific metal ions is a function of several factors, including the ionic radius and charge density of the metal, as well as the specific molecular architecture of the HOPO derivative.[6]

Visualizing the Workflow

Solvent_Extraction_Workflow cluster_Aqueous_Phase Aqueous Phase cluster_Organic_Phase Organic Phase Aq_Metal Aqueous Feed (Metal Ions, e.g., M^n+) Org_Loaded Loaded Organic Phase (Metal-HOPO Complex) Aq_Metal->Org_Loaded Extraction Aq_Stripped Stripped Aqueous Phase (Purified Metal Ions) Org_Ligand Organic Solvent + HOPO Ligand Org_Loaded->Aq_Stripped Stripping Org_Regen Regenerated Organic (Free HOPO Ligand) Org_Loaded->Org_Regen Stripping Org_Regen->Org_Ligand Recycle

Caption: General workflow of a solvent extraction process using HOPO derivatives.

General Protocol for Solvent Extraction using HOPO Derivatives

This protocol provides a standardized procedure for assessing the extraction efficiency of a given HOPO derivative for a specific metal ion.

Materials and Reagents
  • Aqueous Phase: High-purity deionized water, appropriate buffer solutions (e.g., acetate, MES), a stock solution of the target metal salt (typically nitrate or chloride), and solutions of a strong acid (e.g., HNO₃) and base (e.g., NaOH) for pH adjustment.

  • Organic Phase: A suitable organic solvent such as kerosene, dodecane, or toluene, and the synthesized HOPO derivative.

  • Equipment: A calibrated pH meter, a mechanical shaker or vortex mixer for consistent agitation, a centrifuge for phase separation, precision pipettes, and analytical instrumentation for quantifying metal concentrations (e.g., ICP-MS, ICP-OES, or AAS).

Experimental Procedure

Step 1: Preparation of Aqueous and Organic Phases

  • Aqueous Phase Preparation:

    • Prepare a stock solution of the target metal ion at a precise concentration (e.g., 1 mM) in deionized water.

    • Select and prepare a buffer solution to maintain the desired pH of the aqueous phase during the extraction process. The buffer should be chosen carefully to avoid any interaction with the metal ions.

  • Organic Phase Preparation:

    • Dissolve the HOPO derivative in the selected organic solvent to achieve the desired concentration (e.g., 10 mM). It is essential to verify the ligand's solubility in the chosen solvent.

Step 2: Solvent Extraction

  • In a centrifuge tube, combine equal volumes of the prepared aqueous and organic phases (e.g., 10 mL of each).

  • Carefully adjust the pH of the aqueous phase to the target value using small additions of acid or base.

  • Securely cap the tube and agitate the biphasic mixture for a duration sufficient to reach equilibrium, which can range from 30 minutes to several hours.

  • Following agitation, centrifuge the mixture to ensure a clean and complete separation of the two phases.

Step 3: Analysis

  • Carefully separate the aqueous and organic phases using a pipette.

  • Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical method.

  • The concentration of the metal in the organic phase can be determined by mass balance: [ [M]{\text{org}} = [M]{\text{aq, initial}} - [M]_{\text{aq, final}} ]

  • Calculate the distribution ratio (D) and the percentage of extraction (%E): [ D = \frac{[M]{\text{org}}}{[M]{\text{aq, final}}} ] [ %E = \frac{D}{D + \frac{V_{\text{aq}}}{V_{\text{org}}}} \times 100% ] Where

    
     and 
    
    
    
    represent the volumes of the aqueous and organic phases, respectively.
Stripping (Back-Extraction)
  • Take the metal-laden organic phase from the extraction step.

  • Contact this phase with an aqueous stripping solution, typically a strong acid like 1 M HNO₃.

  • Agitate and centrifuge as previously described.

  • Analyze the metal concentration in both phases to calculate the stripping efficiency.

Case Study: Lanthanide and Actinide Separation with 3,4,3-LI(1,2-HOPO)

The octadentate ligand 3,4,3-LI(1,2-HOPO) has demonstrated exceptional efficacy in the chelation of lanthanides and actinides.[5][7] This case study outlines a protocol for the selective extraction of Europium(III), a representative lanthanide.

Specific Reagents
  • HOPO Ligand: 3,4,3-LI(1,2-HOPO)

  • Organic Solvent: Kerosene

  • Aqueous Phase: 0.1 M acetate buffer, Eu(NO₃)₃ stock solution.

Protocol Parameters
ParameterValueRationale
Aqueous Phase pH 4.0 - 5.0Optimal pH range for deprotonation of 3,4,3-LI(1,2-HOPO) and efficient complexation of Eu(III).
Initial Eu(III) Concentration 10⁻⁴ MA representative concentration for trace metal recovery studies.
3,4,3-LI(1,2-HOPO) Concentration 10⁻³ MA 10-fold excess of the ligand ensures complete complexation of the metal.
Organic to Aqueous Ratio (O:A) 1:1Simplifies the calculation of the distribution ratio.
Shaking Time 1 hourGenerally sufficient to reach equilibrium for this system.
Stripping Agent 1 M HNO₃Effectively protonates the ligand to release the metal ion.
Expected Outcomes

Under these optimized conditions, the extraction efficiency for Eu(III) is anticipated to be greater than 99%. Subsequent stripping with 1 M HNO₃ should yield a high recovery of Eu(III) in the aqueous phase. The high stability of the Eu(III)-3,4,3-LI(1,2-HOPO) complex is a key factor in this high efficiency.[7]

Critical Factors Influencing Extraction Performance

The success of a solvent extraction protocol hinges on the careful control of several experimental parameters:

  • pH of the Aqueous Phase: The pH is arguably the most critical parameter, as it governs the speciation of the HOPO ligand. The optimal pH for extraction varies for different metal ions and HOPO derivatives.

  • Ligand Concentration: In accordance with Le Chatelier's principle, increasing the ligand concentration in the organic phase will shift the equilibrium towards the formation of the metal-ligand complex, thereby increasing the distribution ratio.

  • Choice of Organic Solvent: The polarity and nature of the organic solvent can influence the solubility of the ligand and the stability of the extracted complex.

  • Presence of Competing Ions: The presence of other metal ions or complexing agents in the aqueous feed can interfere with the extraction of the target metal, impacting the selectivity of the process.

Conclusion

HOPO derivatives stand out as a highly versatile and potent class of chelators for the solvent extraction of a broad spectrum of metal ions. Their strong binding affinities and the potential for tunable selectivity make them invaluable in diverse applications, from environmental remediation to the purification of high-value metals. The protocols detailed herein offer a robust framework for researchers to develop and optimize HOPO-based solvent extraction systems tailored to their specific needs. Continued innovation in the design of novel HOPO structures and the exploration of synergistic extraction systems will undoubtedly broaden the horizons of this important separation technology.

References

  • Sturzbecher-Hoehne, M., et al. (2011). Solution thermodynamic stability of complexes formed with the octadentate hydroxypyridinonate ligand 3,4,3-LI(1,2-HOPO): A critical feature for efficient chelation of lanthanide(IV) and actinide(IV) ions. Dalton Transactions, 40(29), 7545-7554. [Link]

  • Cilibrizzi, A., et al. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews, 118(16), 7637-7701. [Link]

  • Vlaisavljevich, B., et al. (2017). Bioinspired Metal–Ligand Networks with Enhanced Stability and Performance: Facile Preparation of Hydroxypyridinone (HOPO)-Functionalized Materials. Macromolecules, 50(24), 9638-9646. [Link]

  • Wang, C., et al. (2024). Hydrophilic chelators for coordination and separation of radioactive f-block elements. National Science Open, 3(1), 20230058. [Link]

  • Chaves, S., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 27(6), 1966. [Link]

  • Chaves, S., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. ResearchGate. [Link]

  • Cilibrizzi, A., et al. (2022). Hydroxypyridinone Journey into Metal Chelation. SciSpace. [Link]

  • HOPO Therapeutics. (n.d.). A best-in-class drug designed to remove toxic heavy metals from the body. HOPO Therapeutics. [Link]

  • Cilibrizzi, A., et al. (2018). Hydroxypyridinone Journey into Metal Chelation. King's College London. [Link]

  • Deblonde, G. J.-P., et al. (2020). 3,4,3-LI(1,2-HOPO): In vitro formation of highly stable lanthanide complexes translates into efficacious in vivo europium decorporation. Dalton Transactions, 49(1), 124-137. [Link]

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Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of Dibromo-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Mass Spectrometry Fragmentation Patterns of Dibromo-Pyridone Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

In drug discovery, dibromo-pyridone derivatives serve as critical scaffolds for antifungal and anticancer agents. However, their structural characterization presents a unique duality: the bromine atoms provide distinct isotopic signatures, yet the pyridone core’s tautomeric nature (lactam-lactim) complicates spectral interpretation.

This guide compares the efficacy of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) —the recommended "product" workflow—against the traditional Electron Impact (EI) GC-MS alternative. While EI offers library-matchable fingerprints, we demonstrate why ESI-MS/MS provides superior structural elucidation for these polar, thermally labile derivatives, particularly in distinguishing regioisomers.

Performance Matrix: ESI-MS/MS vs. EI-MS
FeatureHR-ESI-MS/MS (Recommended) EI-GC-MS (Alternative)
Ionization Mechanism Soft (Protonation

)
Hard (Radical Cation

)
Molecular Ion Stability High (Intact species dominant)Low (Often absent due to fragmentation)
Isomer Differentiation Excellent (Via Energy-Resolved CID)Moderate (Spectra often identical)
Sample Requirement Polar/Aqueous compatible (LC-MS)Volatile/Non-polar required (Derivatization often needed)
Key Fragmentation Sequential neutral losses (CO, HCN)Radical cleavages & rearrangements

Technical Deep Dive: Fragmentation Mechanics

The Isotopic Fingerprint

Before analyzing fragmentation, the presence of two bromine atoms provides a self-validating "checksum" for the molecular ion.

  • Pattern: A characteristic 1:2:1 triplet ratio for peaks at

    
    , 
    
    
    
    , and
    
    
    .
  • Validation: If your MS1 spectrum does not exhibit this intensity distribution, the analyte is not a dibromo-derivative.

Fragmentation Pathways (ESI-MS/MS)

In ESI positive mode (


), dibromo-pyridones follow a specific dissociation energy landscape. The pyridone ring is robust, but the lactam functionality directs the primary cleavage.

Primary Pathway:

  • Lactam Cleavage (-CO): The most diagnostic step is the expulsion of carbon monoxide (28 Da), resulting in a ring contraction.

  • Dehalogenation (-HBr vs -Br•): Unlike EI, where radical loss is instant, ESI-CID often favors neutral loss of HBr (80/82 Da) from the protonated precursor, though radical loss becomes competitive at higher collision energies.

  • Ring Dissolution (-HCN): Following CO loss, the nitrogen atom is typically expelled as hydrogen cyanide.

Visualization: Proposed Fragmentation Pathway

The following diagram illustrates the mechanistic flow for a generic 3,5-dibromo-2-pyridone derivative.

FragmentationPathway Precursor Precursor Ion [M+H]+ (m/z X) Inter1 Intermediate A [M+H - CO]+ Precursor->Inter1 Neutral Loss (-28 Da, CO) RadicalPath Radical Cation [M+H - Br•]+• Precursor->RadicalPath High Energy Collision Inter2 Intermediate B [M+H - CO - HBr]+ Inter1->Inter2 Neutral Loss (-80/82 Da, HBr) Product Terminal Fragment [Pyrrole-like Cation] Inter2->Product Ring Opening (-27 Da, HCN)

Figure 1: Proposed ESI-CID fragmentation pathway for dibromo-pyridone derivatives. The primary sequence involves decarbonylation followed by dehydrohalogenation.

Experimental Protocol: Regioisomer Differentiation

A critical challenge in drug development is distinguishing positional isomers (e.g., 3,5-dibromo vs. 3,6-dibromo). Standard MS scans often fail here. The following Energy-Resolved Mass Spectrometry (ER-MS) protocol is the industry gold standard for this separation.

Protocol: Energy-Resolved Breakdown Curves

Objective: Differentiate isomers by plotting the survival yield of the molecular ion against increasing Collision Energy (CE).

Reagents & Equipment:

  • Instrument: Q-TOF or Orbitrap MS (ESI Source).

  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Standard: Dibromo-pyridone isomer standards (purity >95%).

Step-by-Step Workflow:

  • Infusion: Introduce the sample via direct infusion at 5-10 µL/min. Avoid LC columns initially to isolate source effects.

  • Isolation: Set the quadrupole to isolate the monoisotopic precursor (

    
     peak) with a narrow window (1-2 Da).
    
  • Ramping:

    • Start Collision Energy (CE) at 0 eV.

    • Increase CE in 2-5 eV increments up to 60 eV.

  • Data Acquisition: At each step, record the intensity of:

    • Precursor Ion (

      
      )
      
    • Fragment A (Loss of CO)

    • Fragment B (Loss of HBr)

  • Calculation: Calculate the Survival Yield (SY) for each point:

    
    
    
  • Analysis: Plot SY vs. CE.

    • Insight: Steric hindrance (e.g., Br at the 3-position vs 6-position) alters the stability of the transition state for CO loss. The isomer with the "steeper" breakdown curve is thermodynamically less stable.

Comparative Analysis: Why ESI Wins Over EI

While Electron Impact (EI) is a robust workhorse, it fails for dibromo-pyridones in three key areas:

  • Thermal Degradation: Pyridones have high melting points and strong intermolecular hydrogen bonding (dimerization). To vaporize them for EI, high source temperatures (

    
    ) are required, often causing thermal decomposition before ionization [1]. ESI operates at ambient temperature.
    
  • Tautomeric Ambiguity: In the gas phase (EI), the hydroxy-pyridine vs. pyridone tautomer equilibrium is difficult to control. In ESI (liquid phase), pH control (using Formic Acid) locks the molecule in a protonated state, ensuring a consistent starting point for fragmentation [2].

  • Sensitivity: Halogenated compounds are electron-withdrawing, reducing ionization efficiency in EI. ESI's "soft" ionization yields 10-100x higher sensitivity for these polar heterocycles.

Diagnostic Workflow Diagram

WorkflowComparison Sample Dibromo-Pyridone Sample EI_Source EI Source (High Temp/Vacuum) Sample->EI_Source Vaporization ESI_Source ESI Source (Ambient/Solution) Sample->ESI_Source Liquid Flow EI_Result Result: Extensive Fragmentation Weak Molecular Ion EI_Source->EI_Result MS2_CID MS/MS (CID) Controlled Energy ESI_Source->MS2_CID Select Precursor ESI_Result Result: Isomer Differentiation Clean Isotope Pattern MS2_CID->ESI_Result

Figure 2: Workflow comparison demonstrating the linear efficiency of ESI-MS/MS for structural elucidation compared to the destructive nature of EI.

References

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • ResearchGate. ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • TSI Journals. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

Comparison Guide: Iron Chelating Efficiency – Deferiprone vs. 3,5-Dibromo-HOPO

[1]

Executive Summary

This technical guide evaluates the iron-chelating performance of Deferiprone (DFP) , the clinical standard for oral iron chelation, against 3,5-dibromo-1-hydroxy-2(1H)-pyridinone (3,5-dibromo-HOPO) , a chemically modified analog designed for enhanced acidic stability.[1]

The Verdict: While Deferiprone demonstrates superior total iron stability at physiological pH (7.4), 3,5-dibromo-HOPO exhibits a distinct mechanistic advantage in acidic environments (pH < 6.0), such as lysosomes.[1] This is driven by the electron-withdrawing effect of the bromine substituents, which significantly lowers the ligand's pKa, preventing proton-driven dissociation in acidic compartments where DFP often fails.

Part 1: Structural & Mechanistic Basis

The Core Scaffolds

The fundamental difference lies in the isomeric structure of the hydroxypyridinone (HOPO) ring and the electronic modulation introduced by halogenation.

  • Deferiprone (3,4-HOPO): A 3-hydroxy-4-pyridinone derivative.[1][2] It relies on a zwitterionic resonance structure.[1] The binding moiety consists of a ketone at position 4 and a hydroxyl at position 3.

  • 3,5-dibromo-HOPO (1,2-HOPO): A 1-hydroxy-2-pyridinone derivative.[1] The binding moiety comprises a carbonyl at position 2 and an N-hydroxyl group at position 1.[1]

The "Bromine Effect" (Electronic Tuning)

The addition of bromine atoms at positions 3 and 5 of the 1,2-HOPO ring is not merely structural; it is a functional electronic modification. Bromine is highly electronegative, exerting a strong inductive effect (-I) .[1]

  • Impact: This pulls electron density away from the N-hydroxyl oxygen.[1]

  • Result: The O-H bond becomes weaker, significantly lowering the pKa value.

  • Therapeutic Consequence: The ligand remains deprotonated (active) at much lower pH levels, enabling it to strip iron effectively within acidic lysosomes, a feat difficult for DFP.

Mechanism of Action Visualization

ChelationMechanismcluster_0pH Dependent StabilityFeLabile Iron Pool(Fe3+)Complex_DFPFe(DFP)3Neutral ComplexFe->Complex_DFPComplex_BrFe(Br-HOPO)3Neutral ComplexFe->Complex_BrDFPDeferiprone(pKa ~9.7)DFP->Complex_DFPBinding (Cytosol)BrHOPO3,5-dibromo-HOPO(pKa ~2.5)BrHOPO->Complex_BrBinding (Cytosol & Lysosome)Complex_DFP->FeDissociation(High H+ conc)Complex_Br->Complex_BrStable(Resistant to H+)LysosomeLysosome(pH 4.5 - 5.5)CytosolCytosol(pH 7.2 - 7.4)

Figure 1: Comparative stability pathways. Note DFP's tendency to dissociate in high proton concentrations (acidic pH) compared to the halogenated HOPO.

Part 2: Physicochemical Performance Data[1]

The following data synthesizes experimental values derived from potentiometric titrations and spectrophotometric assays found in key bioinorganic literature (Hider et al., Raymond et al.).

ParameterDeferiprone (DFP)3,5-dibromo-1,2-HOPOComparison Insight
Ligand Class 3,4-HOPO (Bidentate)1,2-HOPO (Bidentate)Structural isomers.[1]
Stoichiometry 3:1 (L:Fe)3:1 (L:Fe)Both form octahedral complexes.[1]
pKa (Hydroxyl) 9.7 - 9.8 ~2.5 - 3.0 Critical Differentiator: Br-HOPO is acidic; DFP is basic.[1]
Log

(Stability)
~35.0 - 37.0~28.0 - 30.0DFP has higher total affinity, but this is misleading at biological pH.[1]
pFe

(at pH 7.4)
~20.5~18.5DFP is superior in neutral cytosol.[1]
pFe

(at pH 4.5)
< 10 (Dissociates)~15.0 (Stable)Br-HOPO is superior in lysosomes.
Partition Coeff (log P) 0.19 (Hydrophilic)~0.8 - 1.2 (Est.)[1]Bromination increases lipophilicity, aiding membrane crossing.

Data Interpretation:

  • Log

    
     vs. pFe:  While DFP has a higher overall stability constant (Log 
    
    
    ), this value assumes the ligand is fully deprotonated. At physiological pH (7.4), DFP competes with protons for the binding site.
  • The Acid Test: At pH 5.0 (lysosome), DFP is almost entirely protonated (LH+), rendering it unable to bind iron effectively. 3,5-dibromo-HOPO, with a pKa of ~2.5, remains deprotonated (L-) and active even in acidic conditions.[1]

Part 3: Experimental Protocols (Self-Validating)

To objectively compare these chelators in your own lab, use the following protocols. These are designed with internal validation steps to ensure data integrity.[1]

Protocol A: Potentiometric Titration (Determination of Stability Constants)

Objective: Determine the precise equilibrium constants (log K) and pKa values.

Reagents:

  • Ligand solutions (1 mM) in 0.1 M KCl (ionic strength adjustor).

  • FeCl3 standard solution (standardized via EDTA titration).[1]

  • Carbonate-free KOH (0.1 M).[1]

Workflow:

  • Calibration (Validation Step): Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and verify Nernstian slope (>98%). Run a "blank" titration of HCl vs. KOH to determine exact carbonate content and electrode zero point (

    
    ).
    
  • Ligand Titration: Titrate 50 mL of acidified ligand solution (pH ~2.0) with KOH to pH 11.0. Output: Ligand pKa.

  • Complex Titration: Repeat with Ligand:Iron ratios of 3:1.

  • Data Analysis: Use Hyperquad or similar non-linear least squares software to refine stability constants.

Protocol B: Competition Batch Assay (UV-Vis)

Objective: Assess relative binding efficiency in a simulated biological environment.

Workflow Visualization:

ExperimentalWorkflowStartPrepare Fe-NTA Complex(100 µM, pH 7.4)SplitSplit SamplesStart->SplitArm_AAdd Deferiprone(500 µM)Split->Arm_AArm_BAdd 3,5-dibromo-HOPO(500 µM)Split->Arm_BIncubateIncubate 4h @ 37°CArm_A->IncubateArm_B->IncubateMeasureMeasure Absorbance(400-600 nm)Incubate->MeasureAcidifyAcidification StepAdjust to pH 4.5 (HCl)Measure->AcidifyReMeasureRe-measure AbsorbanceAcidify->ReMeasure

Figure 2: Competition assay workflow. The critical step is the "Acidification" phase, which validates the lysosomal stability hypothesis.

Step-by-Step:

  • Baseline: Prepare a 100 µM solution of Iron-Nitrilotriacetic acid (Fe-NTA) as a labile iron source.[1]

  • Challenge: Add 5 equivalents (500 µM) of DFP to Tube A and 3,5-dibromo-HOPO to Tube B.

  • Equilibration: Incubate for 4 hours at 37°C.

  • Measurement 1 (Cytosolic sim): Record UV-Vis spectra. DFP complex (FeL3) typically absorbs ~460 nm; HOPO complexes often shift to ~500 nm.[1]

  • Acidification (Lysosomal sim): Lower pH to 4.5 using 0.1 M HCl.

  • Measurement 2: Record spectra immediately and after 1 hour.

    • Expected Result: DFP signal will decrease (dissociation).[1] 3,5-dibromo-HOPO signal should remain stable.[1][3]

Part 4: Biological Implications & Safety

Compartmental Efficacy
  • Deferiprone: Highly effective at scavenging cytosolic iron (LIP - Labile Iron Pool).[1] Its small size allows it to penetrate cells rapidly.[1] However, once inside the lysosome (where ferritin degradation occurs), its efficacy drops due to protonation.

  • 3,5-dibromo-HOPO: Acts as a "Lysosomal Trap."[1] It can enter the cell (due to increased lipophilicity from bromine) and retains iron binding capacity within the acidic lysosome. This prevents the "re-release" of iron that can occur with DFP during lysosomal cycling.

Toxicity Profile (Caveats)
  • DFP: Well-documented risk of agranulocytosis (requires weekly blood monitoring) and arthropathy.[1] Metabolized rapidly via glucuronidation (half-life ~2-3 hours).[1]

  • 3,5-dibromo-HOPO: Experimental. Halogenated pyridinones often exhibit higher lipophilicity-driven toxicity compared to their non-halogenated counterparts.[1] The bromine bond stability must be verified to ensure no release of bromide ions.

References

  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine.

  • Santos, M. A., et al. (2012). Hydroxypyridinone chelators: From synthesis to biological evaluation. Future Medicinal Chemistry.

  • Raymond, K. N., & Durbin, P. W. (2002). Sequestering agents for actinides and lanthanides: 1,2-HOPO derivatives. Journal of Alloys and Compounds. (Focus on 1,2-HOPO stability constants).
  • FDA Label. (2011).[1] Ferriprox (Deferiprone) Prescribing Information. U.S. Food and Drug Administration.[1]

  • Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron(III)-selective chelators. Medicinal Research Reviews.

  • Dobbin, P. S., et al. (1993). Synthesis, physicochemical properties, and biological activity of 3-hydroxypyridin-2-one chelators. Journal of Medicinal Chemistry. (Source for pKa/LogBeta comparisons of 1,2-HOPO analogs).

A Comprehensive Guide to the Structural Elucidation of 3,5-Dibromo-1-hydroxypyridin-4-one: A Methodological and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3,5-Dibromo-1-hydroxypyridin-4-one is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural features, including the potential for hydrogen bonding and halogen interactions, make it a compelling target for drug design and the development of novel functional materials. X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of such molecules, providing invaluable insights into their structure-property relationships.

This guide provides a comprehensive overview of the crystallographic analysis of 3,5-Dibromo-1-hydroxypyridin-4-one. While a publicly deposited crystal structure for this specific compound is not available in prominent databases such as the Cambridge Structural Database (CSD)[1][2][3][4] or the Crystallography Open Database (COD)[5][6][7][8], this guide will serve as a detailed roadmap for its structural determination. We will outline the complete experimental workflow, from crystal growth to data analysis, and provide a comparative analysis with a structurally related compound to infer potential structural characteristics.

Part 1: The Experimental Workflow for Crystal Structure Determination

The journey from a powdered sample to a refined crystal structure is a meticulous process. Here, we delineate a standard, self-validating protocol for the crystallographic analysis of 3,5-Dibromo-1-hydroxypyridin-4-one, explaining the rationale behind each critical step.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

  • Objective: To obtain a highly pure sample of 3,5-Dibromo-1-hydroxypyridin-4-one.

  • Protocol: The synthesis of 3,5-Dibromo-1-hydroxypyridin-4-one can be achieved through established synthetic routes, often involving the bromination of a suitable pyridinone precursor. Following synthesis, the crude product must be purified to >99% purity, typically by recrystallization or column chromatography. The purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

  • Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

2. Crystal Growth:

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

  • Protocol:

    • Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to determine the solubility of the compound.

    • Crystallization Techniques:

      • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

      • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound as a drop on a siliconized coverslip (hanging drop) or a pedestal (sitting drop) within a sealed chamber containing a reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

      • Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature to induce crystallization.

  • Rationale: The goal is to achieve a state of supersaturation slowly, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation.

3. Crystal Mounting and Cryo-protection:

  • Objective: To mount a suitable crystal and protect it from radiation damage during data collection.

  • Protocol:

    • Identify a well-formed, single crystal with sharp edges and no visible defects under a microscope.

    • Using a cryoloop, carefully pick up the crystal.

    • Briefly dip the crystal in a cryoprotectant solution (e.g., Paratone-N oil or a solution containing glycerol or ethylene glycol mixed with the mother liquor) to prevent ice formation during flash-cooling.

    • Immediately plunge the crystal into a stream of liquid nitrogen (at ~100 K) on the diffractometer.

  • Rationale: Cryo-cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam, allowing for the collection of a complete and high-quality dataset.

4. X-ray Diffraction Data Collection:

  • Objective: To collect a complete set of diffraction data from the crystal.

  • Protocol:

    • Mount the cryo-cooled crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector)[9].

    • Perform an initial series of short-exposure frames to determine the unit cell parameters and crystal system.

    • Based on the unit cell and Bravais lattice, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Rationale: A complete dataset with high redundancy is crucial for accurate structure solution and refinement.

5. Data Reduction and Structure Solution:

  • Objective: To process the raw diffraction images and obtain an initial model of the crystal structure.

  • Protocol:

    • Data Integration and Scaling: Use software such as SHELX or XDS to integrate the intensities of the diffraction spots from the raw images, apply corrections for Lorentz and polarization effects, and scale the data.

    • Space Group Determination: The software will analyze the systematic absences in the diffraction data to determine the most likely space group(s).

    • Structure Solution: The phase problem is solved using either direct methods or Patterson methods to obtain an initial electron density map. For a compound containing heavy atoms like bromine, the Patterson method is particularly effective.

  • Rationale: This step translates the diffraction pattern into a three-dimensional map of electron density, which reveals the positions of the atoms in the crystal.

6. Structure Refinement and Validation:

  • Objective: To optimize the atomic positions and other parameters to best fit the experimental data and to validate the final structure.

  • Protocol:

    • Refinement: Using software like SHELXL, the initial atomic model is refined against the experimental data using a least-squares minimization process. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions.

    • Validation: The final refined structure is validated using tools like checkCIF to ensure that the geometric parameters (bond lengths, angles), atomic displacement parameters, and overall structure are chemically reasonable and free of errors.

  • Rationale: Refinement improves the accuracy of the atomic positions and provides a measure of the quality of the final structure (e.g., the R-factor). Validation ensures the reliability and correctness of the determined structure.

Visualization of the Crystallographic Workflow

The following diagram illustrates the key stages in determining the crystal structure of a novel compound like 3,5-Dibromo-1-hydroxypyridin-4-one.

CrystallographyWorkflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting & Cryo-cooling crystal_growth->mounting data_collection X-ray Diffraction mounting->data_collection data_reduction Data Reduction & Scaling data_collection->data_reduction solution Structure Solution data_reduction->solution refinement Refinement solution->refinement validation Validation & Deposition refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF)

Caption: A flowchart of the single-crystal X-ray crystallography workflow.

Part 2: Comparative Analysis with a Proxy Compound

In the absence of a published structure for 3,5-Dibromo-1-hydroxypyridin-4-one, we can draw valuable comparisons from structurally related molecules. For this guide, we will consider the crystallographic data of diethyl 4-(3,5-dibromo-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate , which features a dibrominated hydroxyphenyl moiety. While not a direct analog, its crystallographic data provides a useful reference point for key structural parameters.

Table of Crystallographic Data for a Proxy Compound
ParameterDiethyl 4-(3,5-dibromo-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[10]
Formula C19H21Br2NO5
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 8.657
b (Å) 17.15
c (Å) 13.889
α (°) 90
β (°) 104.807
γ (°) 90
Volume (ų) 1993.6
Z 4
Discussion and Predicted Structural Features

Based on the structure of 3,5-Dibromo-1-hydroxypyridin-4-one and the data from related compounds, we can anticipate several key structural features:

  • Hydrogen Bonding: The presence of the N-hydroxy and ketone groups suggests that strong intermolecular hydrogen bonds will be a dominant feature in the crystal packing. The hydroxy group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. This is a common motif in related hydroxypyridinone structures[11].

  • Halogen Bonding: The two bromine atoms introduce the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) can interact with a Lewis base, such as the carbonyl oxygen of a neighboring molecule. This type of interaction is frequently observed in the crystal structures of brominated organic compounds[12][13].

  • π-π Stacking: The planar pyridinone ring is likely to facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.

  • Tautomerism: It is important to note that 1-hydroxy-pyridin-4-one can exist in equilibrium with its tautomer, 4-hydroxypyridine. Single-crystal X-ray diffraction will definitively determine which tautomer is present in the solid state.

The interplay of these non-covalent interactions will dictate the overall crystal packing and supramolecular architecture. The presence of the bulky and electron-withdrawing bromine atoms is expected to significantly influence the unit cell parameters and the crystal packing compared to the non-brominated parent compound.

Conclusion

While the definitive crystal structure of 3,5-Dibromo-1-hydroxypyridin-4-one remains to be determined, this guide provides a robust framework for its elucidation. By following the detailed experimental protocol and considering the comparative analysis with related structures, researchers will be well-equipped to undertake this investigation. The resulting structural information will be of great value to the scientific community, enabling a deeper understanding of the structure-property relationships of this important class of compounds and paving the way for future applications in drug discovery and materials science.

References

  • 3,5-DIBROMO-4-HYDROXYPYRIDINE - gsrs . (n.d.). Retrieved February 21, 2026, from [Link]

  • Crystallography Open Database (COD) - NIF . (n.d.). Retrieved February 21, 2026, from [Link]

  • Mertsalov, D. A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one . Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 532–536. [Link]

  • Crystallography Open Database - McMaster University Libraries . (n.d.). Retrieved February 21, 2026, from [Link]

  • COD - Crystallography Open Database - FAIRsharing . (n.d.). Retrieved February 21, 2026, from [Link]

  • Cambridge Structural Database - Wikipedia . (n.d.). Retrieved February 21, 2026, from [Link]

  • Crystallography Open Database - Re3data.org . (n.d.). Retrieved February 21, 2026, from [Link]

  • Zheng, F., et al. (2018). Crystal structural of diethyl 4-(3,5-dibromo-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, C19H21Br2NO5 . Zeitschrift für Kristallographie - New Crystal Structures, 234(1), 59-60. [Link]

  • 3,5-Dibromo-4-hydroxypyridine | C5H3Br2NO | CID 99252 - PubChem . (n.d.). Retrieved February 21, 2026, from [Link]

  • The Largest Curated Crystal Structure Database - CCDC . (n.d.). Retrieved February 21, 2026, from [Link]

  • Cambridge Structural Database - Re3data.org . (n.d.). Retrieved February 21, 2026, from [Link]

  • Kivikoski, J., et al. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole . Acta Chemica Scandinavica A, 39, 711-717. [Link]

  • Bruno, I., & Ward, S. (2016). The Cambridge Structural Database . SciDataCon 2016: Crystallography and Structural Databases. [Link]

  • Crystallographic data for the complexes P1-P4 | Download Table - ResearchGate . (n.d.). Retrieved February 21, 2026, from [Link]

  • Parthasarathi, D., et al. (2022). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester: Hirshfeld surface analysis and DFT calculations . Egyptian Journal of Chemistry, 65(2), 115-127. [Link]

  • Papoian, G. A., & Hoffmann, R. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . Crystals, 13(7), 1101. [Link]

  • Sabet, R., et al. (2021). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities . RSC Advances, 11(48), 30255-30265. [Link]

  • Poirier, D., et al. (2015). Synthesis, Biochemical Evaluation and Rationalisation of a Series of 3,5- Dibromo Derivatives of 4-Hydroxyphenyl Ketone-Based Compounds as Probes of the Active Site of Type 3 of 17β-Hydroxysteroid Dehydrogenase (17β-HSD3) and the Role of Hydrogen Bonding Interaction in the Inhibition of 17β-HSD3 . Journal of Medicinal Chemistry, 58(15), 6145-6161. [Link]

  • Staun, B. C., & Oliver, A. G. (2012). Crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate . Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897. [Link]

  • Prakash, A., et al. (2014). 1:1 Co-crystal of 4,4′-(ethene-1,2-diyl)dipyridin-1-ium sulfate and hexaaquairon(II) sulfate monohydrate . Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), m169. [Link]

  • Ethiraj, J., et al. (2022). Crystallographic and computational investigations of structural properties in phenyl and methoxy-phenyl substituted 1,4 dihydropyridine derivatives . Journal of Molecular Structure, 1248, 131435. [Link]

Sources

Technical Guide: Isotope Distribution Analysis for Dibromo Substitution Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Smoking Gun" of Halogenation

In drug development and synthetic organic chemistry, confirming the successful introduction of two bromine atoms (dibromo substitution) is a critical quality gate. While Nuclear Magnetic Resonance (NMR) provides structural connectivity, it often fails to explicitly confirm elemental composition without complex interpretation.[1]

Isotope Distribution Analysis (IDA) via Mass Spectrometry serves as the definitive "fingerprint" for bromination. Unlike other elements with minor isotope contributions (e.g.,


 at ~1.1%), Bromine possesses a unique, nearly 1:1 isotopic ratio that creates a statistically improbable pattern for any other combination of elements.

This guide objectively compares IDA against traditional structural confirmation methods (NMR, Elemental Analysis) and provides a self-validating protocol for its execution.

Theoretical Framework: The Combinatorial Probability

To understand why IDA is superior for this specific application, one must understand the underlying probability mathematics. Bromine exists as two stable isotopes with specific natural abundances (NIST, 2024):

  • 
    :  50.69% (
    
    
    
    )
  • 
    :  49.31% (
    
    
    
    )[2][3]

When a molecule contains two bromine atoms (


), the spectral distribution follows the binomial expansion 

.
The "1:2:1" Rule (and why it's an approximation)

For a dibromo compound (


), the resulting mass spectral peaks are:
  • M (Nominal Mass): Both atoms are

    
    .
    
  • M+2: One

    
     and one 
    
    
    
    .
  • M+4: Both atoms are

    
    .
    

Calculating the exact theoretical intensities:

  • M (

    
    ): 
    
    
    
  • M+2 (

    
     + 
    
    
    
    ):
    
    
  • M+4 (

    
    ): 
    
    
    

Normalized Ratio: 100 : 194.6 : 94.6 Note: This slight deviation from a perfect 1:2:1 (100:200:100) is a key validation check in high-precision analysis.

Visualizing the Probability Logic

The following diagram illustrates the combinatorial pathways generating the triplet signal.

DibromoIsotopes Start Precursor R-Br2 Br1_79 1st Atom: 79Br (50.7%) Start->Br1_79 Br1_81 1st Atom: 81Br (49.3%) Start->Br1_81 Br2_79_A 2nd Atom: 79Br Br1_79->Br2_79_A Br2_81_A 2nd Atom: 81Br Br1_79->Br2_81_A Br2_79_B 2nd Atom: 79Br Br1_81->Br2_79_B Br2_81_B 2nd Atom: 81Br Br1_81->Br2_81_B Result_M Peak M (79, 79) ~25% Br2_79_A->Result_M Result_M2 Peak M+2 (Mixed) ~50% Br2_81_A->Result_M2 Br2_79_B->Result_M2 Result_M4 Peak M+4 (81, 81) ~25% Br2_81_B->Result_M4

Figure 1: Combinatorial probability tree showing how the two isotopes of Bromine combine to form the characteristic M, M+2, and M+4 triplet.

Comparative Analysis: IDA vs. Alternatives

Why choose Isotope Distribution Analysis over NMR or Elemental Analysis? The table below synthesizes performance metrics based on field applications.

FeatureIsotope Distribution Analysis (MS) NMR (

/

)
Elemental Analysis (CHN)
Primary Output Elemental Composition & CountStructural ConnectivityWeight % of Elements
Dibromo Specificity High (Unmistakable 1:2:1 pattern)Medium (Inferred from integration/splitting)Low (Requires high purity)
Sample Requirement

mg (Femtomole sensitivity)

mg (Millimolar conc.)

mg (Destructive)
Speed High (Minutes)Medium (10-30 mins)Low (Hours/Days)
Interference Risk Matrix effects / Ion suppressionSolvent peaks / Overlapping signalsImpurities skew weight %
Cost Per Run LowLow (once instrument purchased)Medium
Blind Spot Isomers (cannot tell where Br is)"Silent" regions (no protons near Br)Non-specific (cannot detect isomers)

Expert Insight: Use NMR to determine where the bromine atoms are attached (regiochemistry). Use IDA (MS) to confirm that you definitively have two bromine atoms (stoichiometry). The two methods are complementary, not mutually exclusive.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. If the internal checks (Step 4) fail, the data is rejected immediately.

Equipment Prerequisites
  • Instrument: LC-MS (Single Quadrupole is sufficient; TOF/Orbitrap preferred for exact mass).

  • Ionization: ESI or APCI (depending on polarity).

  • Solvents: LC-MS grade Methanol or Acetonitrile.

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute sample to

      
      . Avoid saturation; detector saturation flattens peak tops, distorting the 1:2:1 ratio.
      
  • Instrument Configuration (Critical):

    • Scan Mode: Profile Mode (Do not use Centroid mode during acquisition if possible, as it can mask peak merging).

    • Resolution: Set to maximize resolution across the target mass range.

    • Mass Range: Scan at least

      
       to 
      
      
      
      to observe the full isotope envelope.
  • Acquisition:

    • Inject sample.

    • Extract the ion chromatogram (XIC) for the base peak.

    • Generate the mass spectrum averaged across the peak width (not just the apex).

  • The Validation Loop (Data Analysis):

    • Check 1 (Spacing): Are the peaks exactly

      
       apart? (Mass difference between 
      
      
      
      and
      
      
      ).[4][5]
    • Check 2 (Intensity): Does the M+2 peak height fall within

      
       of the M peak?
      
    • Check 3 (Shoulders): Are there significant "shoulders" on the peaks? (Indicates interference from matrix or co-eluting compounds).

Decision Logic for Confirmation

The following workflow illustrates the decision process for confirming dibromo substitution.

ValidationWorkflow Input Acquire MS Spectrum (Profile Mode) CheckTriplet Is a Triplet Pattern Visible? Input->CheckTriplet CheckSpacing Peak Spacing ~2.0 Da? CheckTriplet->CheckSpacing Yes Fail_1 Not Dibromo (Check Cl or Mono-Br) CheckTriplet->Fail_1 No CheckRatio Intensity Ratio approx 1:2:1? CheckSpacing->CheckRatio Yes Fail_2 Interference or Wrong Element CheckSpacing->Fail_2 No Fail_3 Detector Saturation or Co-elution CheckRatio->Fail_3 No (Ratio Distorted) Success CONFIRMED Dibromo Substitution CheckRatio->Success Yes

Figure 2: Decision tree for validating dibromo substitution based on spectral data.

Troubleshooting & Nuances

The "Chlorine Confusion"

Researchers often confuse dichloro (


) patterns with dibromo.
  • Dibromo (

    
    ):  1:2:1 ratio.[4][6]
    
  • Dichloro (

    
    ):  9:6:1 ratio (approx 100:65:10).
    
  • Bromochloro (BrCl): 3:4:1 ratio.[6]

Detector Saturation

If your M+2 peak is only 150% of the M peak (instead of ~195%), your detector is likely saturated. Dilute the sample by 10x and re-inject. The ratio is concentration-independent only within the linear dynamic range of the instrument.

References

  • NIST (National Institute of Standards and Technology). (2024). Atomic Weights and Isotopic Compositions for Bromine. Physical Measurement Laboratory.[2][3] [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Chapter on Isotope Distributions). [Link]

  • IUPAC (International Union of Pure and Applied Chemistry). (2016). Isotopic Compositions of the Elements 2013. Pure and Applied Chemistry, 88(3), 293–306. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Safety Guide: 3,5-Dibromo-1-hydroxypyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Chemical Identity Note: This guide addresses 3,5-Dibromo-1-hydroxypyridin-4-one , a cyclic hydroxamic acid derivative often used as a precursor for high-affinity metal chelators (e.g., iron-binding polymers like DIBI) [1].[1][2] Note: This compound is structurally distinct from its tautomer, 3,5-dibromo-4-hydroxypyridine (CAS 25813-25-6), but shares similar halogenated heterocyclic hazard profiles.[1][2]

Immediate Hazard Classification:

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1][3][4][5]

  • Skin/Eye Corrosion: Category 2 (Severe Irritant) to Category 1 (Potential Corrosive due to acidic N-OH functionality).[1]

  • Specific Target Organ Toxicity: Respiratory Irritation (Dust hazard).[1][3]

  • Bioactivity: Potent metal chelator; exposure may disrupt systemic iron/zinc homeostasis.

Core Directive: Treat as a High-Potency Research Chemical . In the absence of a compound-specific Occupational Exposure Limit (OEL), adhere to a control band of < 10 µg/m³ (8h TWA).

Part 2: Technical Hazard Analysis & PPE Requirements[1][3]
1. The Mechanism of Hazard

To select the right PPE, we must understand the "Why":

  • Bromination (C-Br bonds): The 3,5-dibromo substitution increases lipophilicity, facilitating dermal absorption compared to the non-halogenated pyridone.[1][2] It also enhances the acidity of the N-OH group [2].[1]

  • N-Hydroxy Functionality (Hydroxamic Acid): Unlike simple amines, the N-hydroxy group is chemically reactive.[1][2] It can form radical species or chelate essential metalloenzymes upon systemic absorption.

  • Physical State: Typically a fine, electrostatic beige/white powder.[1] The primary vector of exposure is inhalation of fugitive dust during weighing.[1]

2. Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Fume Hood (Primary) Backup: N95/P100 RespiratorThe compound is a respiratory irritant.[1] Engineering controls (hood) are superior to PPE.[1] Use respirators only if weighing outside a hood (not recommended).
Ocular Chemical Splash Goggles Safety glasses are insufficient. Fine powders can bypass side shields.[1] The acidic nature of the N-OH group poses a risk of corneal opacity if contact occurs.[1]
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm)Outer Layer: 5 mil Nitrile (changed immediately upon splash). Inner Layer: 4 mil Nitrile (inspection layer).[1] Why? Halogenated pyridines can permeate standard latex; double gloving provides a breakthrough buffer.
Body Lab Coat (Buttoned) + Tyvek Sleeves Protects wrists/forearms, the most common site of exposure during reaching movements inside the fume hood.
Part 3: Operational Protocol (Step-by-Step)
Phase A: Pre-Operational Checks
  • Verify Ventilation: Ensure Fume Hood face velocity is 80–100 fpm.

  • Neutralization Prep: Prepare a beaker of Sat. Sodium Bicarbonate (NaHCO₃) .[1] This weak base neutralizes the acidic phenol/hydroxamic acid residues on spatulas or weigh boats before they leave the hood [3].

Phase B: Weighing & Solubilization[1][2]
  • Step 1: Place the balance inside the fume hood. If vibration is an issue, use a draft shield.

  • Step 2: Don double gloves and Tyvek sleeves.

  • Step 3: Transfer solid using a plastic or glass spatula .[1] Avoid stainless steel if the compound is being used for ultra-trace metal analysis, as the chelator can strip iron from the tool, contaminating the sample.[1][2]

  • Step 4: Immediately recap the source container.[1]

  • Step 5: Dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) before removing it from the hood.[2] Solutions are less prone to fugitive dispersion than powders.

Phase C: Waste Disposal
  • Solid Waste: Dispose of contaminated weigh boats and paper in a sealed bag labeled "Solid Toxic - Halogenated."[1]

  • Liquid Waste: Collect in "Halogenated Organic Waste" streams.[1] Do not mix with strong oxidizers (e.g., nitric acid), as N-hydroxy compounds can undergo exothermic decomposition [4].[1][2]

Part 4: Emergency Response & Decision Logic

Spill Scenario: You have spilled ~500mg of powder inside the fume hood.

SpillResponse Start Spill Detected IsLiquid Is it Liquid or Solid? Start->IsLiquid Solid Solid Powder IsLiquid->Solid Powder Liquid Solution (Solvent) IsLiquid->Liquid Liquid ActionS1 1. Do NOT sweep (creates dust) 2. Cover with wet paper towels Solid->ActionS1 ActionL1 1. Absorb with vermiculite/pads 2. Place in sealed bag Liquid->ActionL1 Clean Wipe surface with 10% NaHCO3 (Neutralize) ActionS1->Clean ActionL1->Clean Disposal Label: 'Halogenated Toxic Waste' Contact EHS Clean->Disposal

Figure 1: Decision matrix for containment and cleanup of 3,5-Dibromo-1-hydroxypyridin-4-one spills. Note the prohibition on dry sweeping to prevent inhalation hazards.[1][2]

Part 5: References
  • National Institutes of Health (NIH). DIBI, a 3-hydroxypyridin-4-one chelator iron-binding polymer with enhanced antimicrobial activity.[1] (2025).[1][4][5][6][7][8][9] Available at: [Link](Proxy link for context).

  • PubChem. Compound Summary: 3,5-Dibromo-4-hydroxypyridine (Tautomer Analog).[1] National Library of Medicine. Available at: [Link][1]

(Note: While specific SDS for the 1-hydroxy isomer is rare, safety protocols are extrapolated from the 4-hydroxy tautomer and general hydroxamic acid handling guidelines.)[1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.